molecular formula C24H16ClF6N5O3 B2915972 N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 339101-74-5

N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2915972
CAS No.: 339101-74-5
M. Wt: 571.86
InChI Key: KNRICXQXLNAADV-UHFFFAOYSA-N
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Description

This compound features a urea core (N–C(=O)–N') bridging two aromatic moieties:

  • Left side: A 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl group modified with a 3-chloro-5-(trifluoromethyl)pyridinyl-ethylamino substituent.
  • Right side: A 3-(trifluoromethyl)phenyl group.

The urea linkage serves as a pharmacophore for hydrogen bonding, critical for target engagement .

Properties

IUPAC Name

1-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,3-dioxoisoindol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF6N5O3/c25-16-10-13(24(29,30)31)11-33-19(16)32-7-8-36-20(37)15-5-2-6-17(18(15)21(36)38)35-22(39)34-14-4-1-3-12(9-14)23(26,27)28/h1-6,9-11H,7-8H2,(H,32,33)(H2,34,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRICXQXLNAADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF6N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups that contribute to its biological activity, particularly in the fields of antimicrobial and anticancer research.

The compound has the following characteristics:

  • Molecular Formula : C20H18ClF6N4O3
  • Molar Mass : 460.83 g/mol
  • CAS Number : [Pending assignment]

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the trifluoromethyl and chloro groups enhances its lipophilicity and bioactivity.

Antibacterial Activity

Studies have shown that derivatives of compounds with similar structures demonstrate broad-spectrum antibacterial activity. For example, compounds containing halogen substitutions have been reported to inhibit various bacterial strains effectively. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial effects against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus1.9
Compound BEscherichia coli125
Compound CPseudomonas aeruginosa62.5

Antifungal Activity

In addition to antibacterial properties, the compound's structural analogs have shown antifungal activity against species such as Candida albicans. The effectiveness can be attributed to the disruption of fungal cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Its mechanism may involve the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance, a study demonstrated that related compounds could induce apoptosis in cancer cell lines through caspase activation.

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial efficacy of similar pyridine-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the molecular structure significantly affected the MIC values, highlighting structure-activity relationships (SAR) that could inform future drug design .
  • Antifungal Mechanism Exploration : Another study focused on the antifungal mechanisms of related compounds against Candida albicans, revealing that the compounds inhibited biofilm formation by disrupting quorum sensing pathways .
  • Anticancer Potential : Research into the anticancer properties of structurally related urea derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The study suggested that these compounds could serve as lead candidates for further development in cancer therapeutics .

Comparison with Similar Compounds

Structural and Functional Similarity Analysis

Key Structural Features :

  • Urea backbone : Shared with agrochemicals (e.g., fluometuron, isoproturon) and pharmaceuticals (e.g., BI-3663) .
  • Trifluoromethyl groups : Improve bioavailability and resistance to oxidative metabolism .
  • Aromatic heterocycles : Pyridinyl and isoindole-dione groups may mimic natural substrates (e.g., ATP in kinase inhibition) .

Computational Comparisons :

  • ChemGPS-NP : This model positions compounds in chemical space based on physicochemical properties, revealing that the target compound clusters with kinase inhibitors and PROTACs (e.g., BI-3663) rather than pesticides, despite shared urea motifs .
  • Molecular Fingerprints : Tanimoto coefficients indicate moderate similarity (0.4–0.6) to BI-3663 (PTK2 degrader) and lower similarity (<0.3) to agrochemicals, highlighting divergent biological targets .

Comparative Data Table

Compound Name Molecular Formula Key Features Biological Target Activity/Application Reference
Target Compound C₂₄H₁₆ClF₆N₅O₃ Urea, isoindole-dione, –CF₃, pyridinyl Kinases/PROTACs (inferred) Anticancer (hypothetical)
BI-3663 C₄₃H₄₂F₃N₇O₁₀ Urea, isoindole-dione, piperidinyl PTK2 PROTAC (IC₅₀ <10 nM)
N-[3-[[2,3-Dihydro-2-oxo-3-(...)-phenyl]urea C₂₈H₂₁F₄N₅O₂ Urea, indole, –CF₃ Undisclosed Preclinical candidate
Fluometuron C₁₀H₁₁F₃N₂O Urea, –CF₃, dimethyl Plant ALS enzyme Herbicide

Research Implications and Gaps

  • Structural vs. Functional Similarity : While the target compound shares motifs with agrochemicals, computational models (ChemGPS-NP) and proteomics data suggest divergent applications, underscoring the need for multi-parameter screening .
  • Unanswered Questions : The exact biological target and potency of the compound remain uncharacterized. Experimental validation (e.g., kinase inhibition assays) is critical.
  • Synthetic Challenges : The compound’s complexity (e.g., trifluoromethyl and chloro-pyridinyl groups) necessitates optimized routes for scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this urea derivative, and what methodological considerations ensure high purity?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted pyridinyl amines with isoindole-dione intermediates in anhydrous solvents (e.g., dichloromethane or DMF) under reflux conditions. Catalytic bases like triethylamine are critical for neutralizing HCl byproducts . Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity validation requires HPLC (≥98%) and NMR (¹H/¹³C) to confirm structural integrity and absence of side products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent patterns (e.g., trifluoromethyl groups at δ ~110-120 ppm in ¹³C NMR) and urea NH protons (δ ~8-10 ppm, broad) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and water with 0.1% formic acid .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme Inhibition Assays: Use fluorogenic substrates or colorimetric kits to test inhibition of phosphatases or kinases, given the compound’s structural similarity to kinase inhibitors .
  • Cellular Viability Assays: MTT or resazurin assays in cancer cell lines (e.g., HeLa or HepG2) at concentrations ranging from 1 nM to 100 μM. Include positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How should researchers design dose-response studies to resolve contradictions in reported EC₅₀ values across different biological models?

  • Experimental Design: Use a logarithmic concentration range (e.g., 0.1–100 μM) in triplicate, with standardized cell passage numbers and culture media. Account for batch-to-batch variability in compound solubility by pre-testing in assay buffers (e.g., PBS with 0.01% Tween-80) .
  • Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀. Compare results using ANOVA with post-hoc tests (Tukey’s HSD) to identify model-specific sensitivities .

Q. What computational and experimental strategies elucidate the role of non-covalent interactions in this compound’s mechanism?

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein docking (e.g., using AutoDock Vina) to identify hydrogen bonds between urea NH groups and kinase active sites .
  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., phosphatases) to resolve binding modes. Synchrotron radiation (λ = 0.9 Å) enhances resolution for trifluoromethyl groups .

Q. How can environmental fate studies be structured to assess this compound’s persistence and bioaccumulation potential?

  • Laboratory Setup: Use OECD Guideline 307 for soil degradation studies. Incubate compound-spiked soil (1 ppm) at 20°C for 60 days, monitoring degradation via LC-MS/MS .
  • Modeling: Apply EPI Suite to predict bioaccumulation factors (BCF) and octanol-water partition coefficients (LogP). Experimental LogP can be validated using shake-flask methods with HPLC quantification .

Q. What methodologies address stability challenges in formulation development for in vivo studies?

  • Forced Degradation Studies: Expose the compound to stress conditions:

  • Hydrolysis: pH 1–13 buffers at 40°C for 24 hours.
  • Oxidation: 3% H₂O₂ at 25°C for 6 hours.
  • Photolysis: UV light (320–400 nm) for 48 hours .
    • Analytical Monitoring: Track degradation products using UPLC-QTOF-MS. Stabilizers like ascorbic acid (0.1%) may mitigate oxidation .

Q. How do structural modifications (e.g., trifluoromethyl positioning) impact solubility and membrane permeability?

  • Solubility Testing: Use equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Compare with analogues lacking trifluoromethyl groups .
  • Parallel Artificial Membrane Permeability Assay (PAMPA): Measure passive diffusion across lipid-coated filters. LogP values >3 suggest high permeability but potential solubility limitations .

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